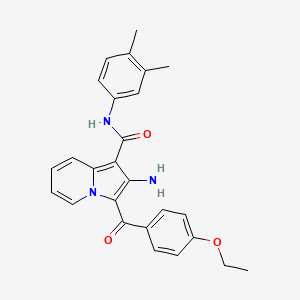

2-amino-N-(3,4-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide

Description

This indolizine-based compound features a 2-amino group, a 3-(4-ethoxybenzoyl) substituent, and an N-(3,4-dimethylphenyl) carboxamide moiety at position 1. The 4-ethoxybenzoyl group introduces electron-donating properties and moderate lipophilicity, while the 3,4-dimethylphenyl substituent contributes steric bulk and hydrophobic interactions.

Properties

IUPAC Name |

2-amino-N-(3,4-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3/c1-4-32-20-12-9-18(10-13-20)25(30)24-23(27)22(21-7-5-6-14-29(21)24)26(31)28-19-11-8-16(2)17(3)15-19/h5-15H,4,27H2,1-3H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLXQWKJKLRZBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=C(C=C4)C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3,4-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors.

Functional Group Introduction:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3,4-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-(3,4-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymatic activity.

Receptors: Binding to receptors to modulate signaling pathways.

Pathways: Interference with metabolic or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogues:

Key Observations:

Position 1 (Carboxamide Substituent):

- The target compound’s 3,4-dimethylphenyl group offers steric hindrance and hydrophobic interactions compared to the 2-chlorophenyl (electron-withdrawing) in or 5-chloro-2-methoxyphenyl (polar, bulky) in .

- The 4-ethylphenyl group in enhances hydrophobicity but lacks halogen-induced electronic effects.

Position 3 (Benzoyl Substituent): The 4-ethoxybenzoyl group in the target compound provides stronger electron donation than the 4-methylbenzoyl in or 4-methoxybenzoyl in .

Molecular Weight and Lipophilicity:

Hypothetical Pharmacological Implications

While pharmacological data are absent in the evidence, structural trends suggest:

- Electron-donating groups (e.g., ethoxy in the target compound) may enhance binding to hydrophobic pockets in enzymes.

- Halogenated aryl groups (e.g., 2-chlorophenyl in ) could improve metabolic stability via steric shielding.

- Nitro groups (as in ) might confer reactivity in prodrug activation or redox-sensitive targeting.

Biological Activity

2-amino-N-(3,4-dimethylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an indolizine ring, an amine group, and various aromatic substituents. Its molecular formula is , and it has a molecular weight of approximately 310.39 g/mol. The structural representation includes:

- Indolizine core : A bicyclic structure that contributes to its biological activity.

- Aromatic substituents : The 3,4-dimethylphenyl and 4-ethoxybenzoyl groups enhance lipophilicity, potentially affecting its bioavailability.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest and programmed cell death.

Antimicrobial Effects

The compound has also demonstrated antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. Studies suggest that it disrupts bacterial cell membranes, leading to increased permeability and cell lysis.

Anti-inflammatory Properties

In models of inflammation, this compound has been shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6. It appears to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Receptor Interaction : It could interact with cellular receptors that modulate signal transduction pathways related to apoptosis and inflammation.

- Oxidative Stress Modulation : By influencing oxidative stress levels within cells, the compound may protect against oxidative damage.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Letters, researchers evaluated the anticancer effects of this compound on MCF-7 (breast cancer) cells. Results showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. The study highlighted the importance of further investigations into its mechanism involving mitochondrial pathways.

Case Study 2: Antimicrobial Activity

A separate study assessed the antimicrobial potential against Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for both bacteria, indicating promising antibacterial properties that warrant further exploration in clinical settings.

Data Tables

| Activity Type | Effectiveness (IC50/MIC) | Reference |

|---|---|---|

| Antitumor (MCF-7) | IC50 = 15 µM | Cancer Letters |

| Antimicrobial (E. coli) | MIC = 32 µg/mL | Journal of Antimicrobial Chemotherapy |

| Anti-inflammatory | Reduced TNF-alpha levels | Inflammation Research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.